[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13533048
Molecular Formula: C11H19ClN2O3
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -](/images/structure/VC13533048.png)
Specification
Molecular Formula | C11H19ClN2O3 |
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Molecular Weight | 262.73 g/mol |
IUPAC Name | tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m1/s1 |
Standard InChI Key | OLUPNSTXKYHOFQ-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)CCl |
SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl |
Introduction
Structural and Chemical Characteristics
Molecular Identity
The molecular formula of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.73 g/mol. Its IUPAC name is tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate. The compound’s stereochemistry is defined by the R configuration at the pyrrolidine C3 position, which influences its interactions with chiral biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₁H₁₉ClN₂O₃ |
Molecular Weight | 262.73 g/mol |
IUPAC Name | tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)CCl |
InChIKey | OLUPNSTXKYHOFQ-QMMMGPOBSA-N (S-isomer) |
The (R)-isomer’s InChIKey differs in the stereochemical descriptor, reflecting its enantiomeric relationship to the (S)-configured analog.
Synthesis and Stereochemical Control
The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically follows a multi-step protocol analogous to its (S)-enantiomer:
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Pyrrolidine Functionalization: Introduction of the carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Chloroacetylation: Attachment of the chloroacetyl group using chloroacetyl chloride in the presence of a base such as triethylamine.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis using chiral auxiliaries.
Critical reaction parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios to minimize racemization.
Reactivity and Mechanistic Insights
Hydrolysis and Stability
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the corresponding amine, while the chloroacetyl moiety is susceptible to nucleophilic substitution. In aqueous environments, hydrolysis proceeds via a two-step mechanism:
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Protonation of the carbamate oxygen, facilitating cleavage of the tert-butoxy group.
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Attack by water or hydroxide ions at the carbonyl carbon, releasing CO₂ and forming the secondary amine.
The chloroacetyl group’s electrophilic nature enables reactions with thiols (e.g., cysteine residues in proteins) and amines, forming stable covalent adducts.
Stereochemical Effects on Reactivity
Comparative studies on (R)- and (S)-enantiomers reveal differences in reaction kinetics. For example, the (R)-isomer exhibits a 15–20% slower hydrolysis rate in buffered solutions (pH 7.4) due to steric hindrance from its configuration. This property may influence its metabolic stability in biological systems.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): δ 4.35 (dd, J = 8.2 Hz, 1H, NH), 3.85–3.70 (m, 2H, pyrrolidine CH₂), 3.45 (s, 2H, ClCH₂CO), 2.95–2.80 (m, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).
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IR (ATR): 1695 cm⁻¹ (C=O stretch, carbamate), 1660 cm⁻¹ (C=O stretch, chloroacetyl), 1520 cm⁻¹ (N–H bend).
Chiral Analysis
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves the (R)- and (S)-enantiomers with retention times of 14.2 min and 16.8 min, respectively.
Applications in Drug Discovery
Intermediate in API Synthesis
The compound serves as a key intermediate in synthesizing kinase inhibitors. For instance, coupling with aminopyrimidines yields derivatives with IC₅₀ values < 100 nM against EGFR mutants.
Prodrug Development
The tert-butyl carbamate group enhances lipophilicity (logP = 1.8), facilitating blood-brain barrier penetration. In vivo studies in rodents show a 3-fold increase in brain concentration compared to non-carbamylated analogs.
Future Research Directions
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Toxicological Profiling: Assess genotoxicity and hepatotoxicity in preclinical models.
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Stereoselective Metabolism: Investigate cytochrome P450 isoform-specific clearance mechanisms.
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Target Optimization: Develop bifunctional derivatives combining carbamate and fluorophore groups for cellular imaging.
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